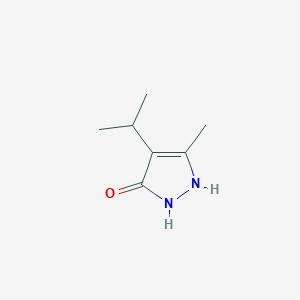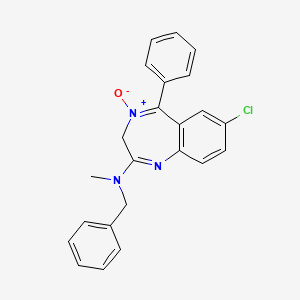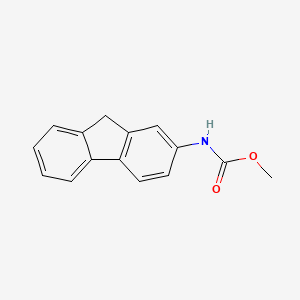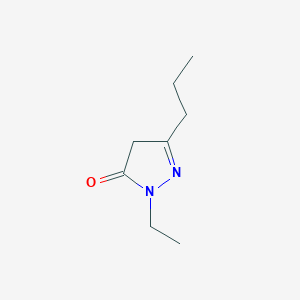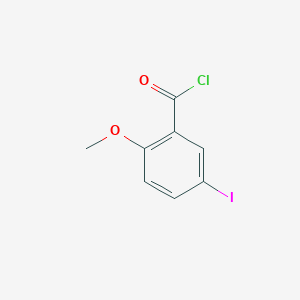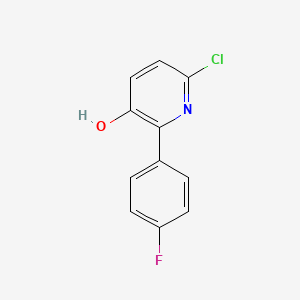
6-Chloro-2-(4-fluorophenyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(4-fluorophenyl)-3-Pyridinol is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol typically involves the reaction of 4-fluorobenzaldehyde with 2-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-chloro-2-(4-fluorophenyl)-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinol derivatives.
Applications De Recherche Scientifique
6-chloro-2-(4-fluorophenyl)-3-Pyridinol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-fluorophenyl)-3-Pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
2-chloro-4-fluorophenylpyridine: Similar structure but different substitution pattern.
4-chloro-2-fluorophenylpyridine: Another isomer with distinct properties.
6-chloro-2-(4-methylphenyl)-3-Pyridinol: Similar core structure with a methyl group instead of fluorine.
Uniqueness: 6-chloro-2-(4-fluorophenyl)-3-Pyridinol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C11H7ClFNO |
|---|---|
Poids moléculaire |
223.63 g/mol |
Nom IUPAC |
6-chloro-2-(4-fluorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClFNO/c12-10-6-5-9(15)11(14-10)7-1-3-8(13)4-2-7/h1-6,15H |
Clé InChI |
NAPYXSVCXIFCMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


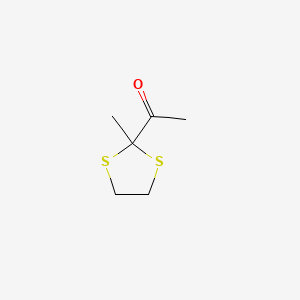
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
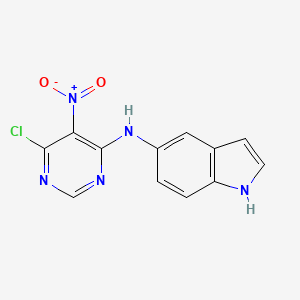
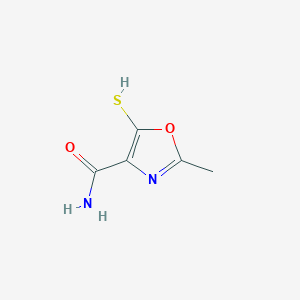
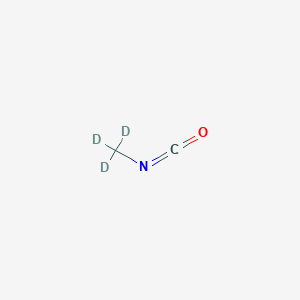
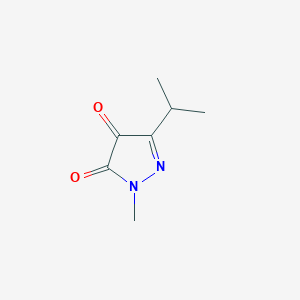
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
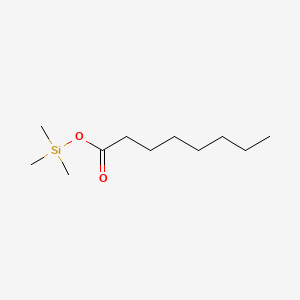
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
